REACTION_CXSMILES
|
[Br:1]N1C(=O)CCC1=O.[OH:9][C:10]1[C:11]([N+:16]([O-:18])=[O:17])=[N:12][CH:13]=[CH:14][CH:15]=1>CN(C=O)C>[Br:1][C:14]1[CH:15]=[C:10]([OH:9])[C:11]([N+:16]([O-:18])=[O:17])=[N:12][CH:13]=1
|
Name
|
|
Quantity
|
165 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
OC=1C(=NC=CC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 15 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
then was concentrated in vacuo
|
Type
|
STIRRING
|
Details
|
stirred for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The precipitate was removed by suction filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=NC1)[N+](=O)[O-])O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 180 g | |
YIELD: CALCULATEDPERCENTYIELD | 115.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |